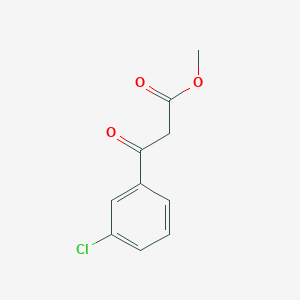

Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZSDWBDIPJXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374045 | |

| Record name | methyl 3-(3-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632327-19-6 | |

| Record name | methyl 3-(3-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 632327-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(3-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Ketoester

Methyl 3-(3-chlorophenyl)-3-oxopropanoate is a synthetic organic compound that belongs to the class of β-keto esters. Characterized by a methyl ester group and a ketone separated by a methylene group, with a 3-chlorophenyl substituent on the keto group, this molecule is a highly versatile intermediate in organic synthesis. Its true value lies in its bifunctional nature, which allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, and an exploration of its applications as a key scaffold in the development of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 632327-19-6 | [1][2][][4] |

| Molecular Formula | C₁₀H₉ClO₃ | [][4] |

| Molecular Weight | 212.63 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to pale-yellow liquid | |

| Boiling Point | 297.3 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 124.6 ± 20.8 °C | [2] |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and ether. |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Mechanistic Perspective

The most common and efficient method for the synthesis of β-keto esters such as this compound is the Claisen condensation . This reaction involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base.

The Crossed Claisen Condensation

For the synthesis of the target molecule, a "crossed" Claisen condensation is employed, where one of the ester partners does not have enolizable α-hydrogens. In this case, the reaction occurs between 3'-chloroacetophenone and a methyl carbonate source, such as dimethyl carbonate, in the presence of a strong base like sodium methoxide or sodium hydride.

The mechanism proceeds through the following key steps:

-

Enolate Formation: The strong base abstracts an acidic α-proton from the 3'-chloroacetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethyl carbonate.

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating a methoxide ion as a leaving group to yield the final β-keto ester product.

Caption: Generalized workflow for the synthesis of this compound via a Crossed Claisen Condensation.

Representative Experimental Protocol

Materials:

-

3'-Chloroacetophenone

-

Dimethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3'-chloroacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add dimethyl carbonate (2.0 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound stems from its ability to serve as a precursor to a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds. The presence of the 3-chlorophenyl moiety is of particular interest as halogenated aromatic rings are common features in many pharmaceuticals, often enhancing binding affinity to biological targets and improving pharmacokinetic properties.

Synthesis of Pyrazolone Derivatives

β-keto esters are classic starting materials for the synthesis of pyrazolones via condensation with hydrazine or its derivatives.[5][6] Pyrazolone-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5]

The reaction of this compound with hydrazine hydrate would be expected to yield 5-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, a scaffold that can be further functionalized to explore structure-activity relationships.

Caption: Synthetic route to pyrazolone derivatives from this compound.

Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of nitrogen-containing heterocycles that are of immense importance in medicinal chemistry, forming the core structure of many anticancer, antiviral, and anti-inflammatory drugs.[7][8][9] this compound can be utilized in the synthesis of substituted pyrimidines through condensation reactions with amidines, ureas, or guanidines.

For example, condensation with guanidine would lead to the formation of a 2-amino-4-hydroxy-6-(3-chlorophenyl)pyrimidine, a highly functionalized intermediate for further synthetic elaboration.

Structural Characterization: Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

Aromatic protons (4H) in the range of δ 7.5-8.0 ppm.

-

A singlet for the methylene protons (2H) adjacent to the two carbonyl groups, likely around δ 4.0 ppm.

-

A singlet for the methyl ester protons (3H) around δ 3.7 ppm.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

Two carbonyl carbons (ester and ketone) in the range of δ 165-195 ppm.

-

Aromatic carbons in the range of δ 125-135 ppm.

-

A methylene carbon around δ 45 ppm.

-

A methoxy carbon around δ 52 ppm.

Expected IR (Infrared) Spectroscopy Data:

-

A strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.

-

A strong absorption band for the ketone carbonyl (C=O) stretch around 1690 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C-O stretching bands for the ester.

Expected MS (Mass Spectrometry) Data:

-

The molecular ion peak (M⁺) would be expected at m/z 212, with a characteristic isotopic pattern for a compound containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Claisen condensation and its ability to be transformed into a variety of medicinally relevant heterocyclic scaffolds, such as pyrazolones and pyrimidines, make it a strategic building block for medicinal chemists. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- Wiley Online Library. (2001). Solid‐Phase Synthesis of Substituted Pyrazolones from Polymer‐Bound β‐Keto Esters.

- National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- SpringerLink. (2023). CONDENSATION OF N-3-SUBSTITUTED 5-PYRAZOLONES WITH ESTERS OF β-KETO ACIDS. SYNTHESIS OF PYRANO[2,3-c]PYRAZOL-6-ONES.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 632327-19-6 this compound.

- CookeChem. (n.d.). Methyl3-(3-chlorophenyl)-3-oxopropanoate , 96% , 632327-19-6.

- BLDpharm. (n.d.). 632327-19-6|this compound.

- Organic Chemistry Portal. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.

- Benchchem. (n.d.). Methyl 3-(2-chlorophenyl)-3-oxopropanoate|High-Purity|RUO.

- ScienceDirect. (n.d.). Synthesis of 1-(m-chlorophenyl)-3-methyl-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine.

- Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.

- PubMed. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.

Sources

- 1. This compound | C10H9ClO3 | CID 2757832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 632327-19-6 [sigmaaldrich.com]

- 4. Methyl3-(3-chlorophenyl)-3-oxopropanoate , 96% , 632327-19-6 - CookeChem [cookechem.com]

- 5. benchchem.com [benchchem.com]

- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction [organic-chemistry.org]

- 8. heteroletters.org [heteroletters.org]

- 9. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-(3-chlorophenyl)-3-oxopropanoate CAS number 632327-19-6

An In-Depth Technical Guide to Methyl 3-(3-chlorophenyl)-3-oxopropanoate (CAS: 632327-19-6) for Advanced Research Applications

Introduction

This compound, CAS Number 632327-19-6, is a substituted aromatic β-keto ester of significant interest to the scientific community, particularly those in synthetic organic chemistry and pharmaceutical development. Its molecular architecture, featuring a 3-chlorophenyl ketone tethered to a methyl propanoate backbone, provides a unique combination of reactive sites. The presence of the electron-withdrawing chloro group on the aromatic ring, the acidic α-protons of the methylene group, and the dual carbonyl functionalities make it a highly versatile synthetic intermediate.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and application of this valuable compound. We will explore the mechanistic underpinnings of its synthesis, detail robust analytical protocols for quality assurance, and discuss its potential as a foundational building block for more complex, biologically active molecules.[2][3]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research. This compound is typically a colorless to pale-yellow liquid at room temperature.[4] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 632327-19-6 | [5][6] |

| Molecular Formula | C₁₀H₉ClO₃ | [5][6] |

| Molecular Weight | 212.63 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| Boiling Point | 297.3 ± 20.0 °C at 760 mmHg | [8] |

| Density | 1.3 ± 0.1 g/cm³ | [8] |

| Flash Point | 124.6 ± 20.8 °C | |

| Purity (Typical) | ≥ 96-97% | [5][9] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water. | [4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [4][5][9] |

Synthesis and Mechanism: A Protocol Grounded in First Principles

The synthesis of β-keto esters like this compound is most effectively achieved through the Claisen condensation , a cornerstone carbon-carbon bond-forming reaction.[10] Specifically, a "crossed" Claisen condensation is employed, reacting two different ester partners.[11][12]

Theoretical Framework: The Crossed Claisen Condensation

The Claisen condensation involves the base-mediated reaction between two ester molecules to form a β-keto ester.[13] The driving force for this otherwise endergonic reaction is the final deprotonation of the newly formed β-keto ester, which has significantly more acidic α-protons (pKa ≈ 11) than the starting ester (pKa ≈ 25).[12][14] This deprotonation forms a highly resonance-stabilized enolate, pulling the equilibrium towards the product side.[10][14]

For a crossed Claisen to be synthetically useful and avoid a statistical mixture of four products, one ester partner should be non-enolizable (lacks α-protons), serving as the electrophile, while the other is enolizable, serving as the nucleophile.[11] In our case, an activated derivative of 3-chlorobenzoic acid (non-enolizable) reacts with an enolizable methyl ester.

Sources

- 1. CAS 632327-19-6: Benzenepropanoic acid, 3-chloro-b-oxo-, m… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 3-(2-chlorophenyl)-3-oxopropanoate|High-Purity|RUO [benchchem.com]

- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data, COA – High Purity Chemical for Research & Industry [chlorobenzene.ltd]

- 5. 632327-19-6 this compound AKSci X0350 [aksci.com]

- 6. This compound | C10H9ClO3 | CID 2757832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl3-(3-chlorophenyl)-3-oxopropanoate , 96% , 632327-19-6 - CookeChem [cookechem.com]

- 8. CAS#:632327-19-6 | this compound | Chemsrc [chemsrc.com]

- 9. This compound - CAS:632327-19-6 - Sunway Pharm Ltd [3wpharm.com]

- 10. Claisen condensation - Wikipedia [en.wikipedia.org]

- 11. Claisen Condensation [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 14. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

physical and chemical properties of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

An In-Depth Technical Guide to Methyl 3-(3-chlorophenyl)-3-oxopropanoate

Introduction: A Versatile Building Block in Modern Synthesis

This compound, with CAS Number 632327-19-6, is a halogenated aromatic β-keto ester that serves as a pivotal intermediate in organic synthesis.[1][] Its structure, featuring a ketone and an ester in a 1,3-relationship, imparts a unique and highly valuable reactivity profile that is extensively leveraged by researchers in medicinal chemistry and materials science.[3][4] The presence of the 3-chlorophenyl moiety further enhances its utility, providing a site for subsequent cross-coupling reactions or influencing the electronic properties and biological activity of target molecules. This guide offers a comprehensive examination of its properties, reactivity, synthesis, and applications, providing the in-depth insights required by professionals in drug development and chemical research.

Physicochemical and Structural Properties

The physical characteristics and structural identifiers of this compound are fundamental to its handling, application, and characterization. These properties have been compiled from various authoritative sources and are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₃ | [1][][5] |

| Molecular Weight | 212.63 g/mol | [1][][5][6] |

| CAS Number | 632327-19-6 | [1][][7] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Boiling Point | 297.3 ± 20.0 °C at 760 mmHg; 106-107 °C at 0.45 mmHg | [5][7][8] |

| Density | ~1.3 g/cm³ | [6][8] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (ethanol, ether) | [6] |

| pKa (Predicted) | 9.89 ± 0.46 | [5] |

| Flash Point | 124.6 ± 20.8 °C | [7] |

| IUPAC Name | This compound | [1][] |

| InChI Key | MDZSDWBDIPJXKR-UHFFFAOYSA-N | [1][7] |

| Canonical SMILES | COC(=O)CC(=O)C1=CC(=CC=C1)Cl | [1][] |

Core Reactivity: The Chemistry of a β-Keto Ester

The synthetic versatility of this compound is rooted in its identity as a β-keto ester. The defining feature of this class of compounds is the methylene group positioned between two carbonyl groups, which confers significant acidity upon the α-hydrogens.[3]

Keto-Enol Tautomerism and Enolate Formation

The acidity of the α-protons is a direct consequence of the ability of both the adjacent keto and ester carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. This stabilization makes deprotonation favorable even with mild bases.[3][4] The resulting enolate is a soft nucleophile, poised to react with a variety of electrophiles. This equilibrium between the keto and enol forms is central to its reactivity.

Caption: Keto-Enol tautomerism of the β-keto ester.

This facile enolate generation makes this compound an excellent substrate for several cornerstone synthetic transformations:

-

Alkylation: The enolate readily participates in Sɴ2 reactions with alkyl halides, allowing for the straightforward introduction of alkyl groups at the α-carbon.[3][9] This is a powerful method for carbon-carbon bond formation.

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to form the corresponding β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield a ketone, in this case, 3'-chloroacetophenone.[9] This sequence is a classic method for ketone synthesis.

-

Acylation: Reaction of the enolate with acyl chlorides or anhydrides can introduce an acyl group at the α-position.

-

Condensation Reactions: It can act as the nucleophilic component in various condensation reactions, such as the Knoevenagel and Michael reactions.

-

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocycles, such as quinolines, pyrimidines, and pyrazoles, which are prevalent scaffolds in pharmaceuticals.[10]

Synthesis Protocol: Claisen Condensation

The most direct and industrially relevant method for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another enolizable carbonyl compound. For this target molecule, the reaction would occur between a methyl 3-chlorobenzoate and methyl acetate.

Caption: General workflow for the synthesis via Claisen Condensation.

Experimental Workflow:

-

Objective: To synthesize this compound.

-

Principle: A strong base (sodium methoxide) deprotonates methyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 3-chlorobenzoate. The subsequent loss of a methoxide group and acidic workup yields the final β-keto ester.

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suspension of sodium methoxide in an anhydrous solvent (e.g., toluene or THF).

-

Reagent Addition: A solution of methyl 3-chlorobenzoate and a slight excess of methyl acetate in the same anhydrous solvent is added dropwise to the stirred suspension under an inert nitrogen atmosphere. The temperature should be controlled, often starting at room temperature and gently warming to drive the reaction to completion.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (methyl 3-chlorobenzoate) is consumed.

-

Quenching and Workup: Upon completion, the reaction mixture is cooled in an ice bath and carefully quenched by the slow addition of a dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic. This protonates the enolate and neutralizes any remaining base.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a colorless to pale yellow liquid.[5][6]

Spectroscopic Characterization Profile

While raw spectral data requires experimental acquisition, the structure of this compound allows for a reliable prediction of its key spectroscopic features, which are crucial for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: A complex multiplet pattern between δ 7.2-8.0 ppm corresponding to the four protons on the disubstituted benzene ring.

-

Methylene Protons (α-H): A singlet at approximately δ 4.0 ppm for the two protons of the CH₂ group. This signal is a singlet due to rapid tautomerization, which averages the environment.

-

Methyl Protons: A sharp singlet at approximately δ 3.7 ppm for the three protons of the methyl ester (OCH₃) group.

-

-

¹³C NMR: The carbon NMR spectrum would display signals for all 10 carbons:

-

Carbonyl Carbons: Two signals in the downfield region, ~195 ppm for the ketone (C=O) and ~167 ppm for the ester (O-C=O).

-

Aromatic Carbons: Multiple signals between ~125-135 ppm.

-

Methylene Carbon (α-C): A signal around ~45 ppm.

-

Methoxy Carbon: A signal around ~52 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands indicative of its functional groups:

-

C=O Stretching: Two distinct, strong peaks between 1680-1750 cm⁻¹, one for the ketone and one for the ester carbonyl.

-

C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 212. A characteristic (M+2)⁺ peak at m/z 214 with approximately one-third the intensity of the M⁺ peak would also be present, confirming the presence of a single chlorine atom.[11]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from its ability to be transformed into more complex molecular architectures.

-

Pharmaceutical Intermediates: As a versatile building block, it is employed in the synthesis of various active pharmaceutical ingredients (APIs).[12][13] The β-keto ester functionality is a precursor to many heterocyclic systems that form the core of numerous drugs. For example, derivatives have been used in the synthesis of compounds with potential antibacterial or anticancer activities.[14][15]

-

Organic Synthesis: In a broader chemical context, it is used by researchers to explore new synthetic methodologies and to construct complex target molecules.[12] Its predictable reactivity makes it a reliable tool for building carbon skeletons.[4]

-

Fine Chemicals: It serves as a precursor in the production of various fine chemicals and specialty materials where the specific substitution pattern is required.[12]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. This compound possesses several hazards that require appropriate precautions.

GHS Hazard Identification: [1][7]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures: [16][17]

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse.

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent exposure to moisture and air.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and heat sources.

Conclusion

This compound is a quintessential example of a versatile chemical intermediate whose value is defined by its structural features. Its identity as a β-keto ester provides a reliable platform for a wide array of synthetic transformations, most notably carbon-carbon bond formation and the construction of heterocyclic systems. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, core reactivity, and handling requirements is essential for unlocking its full potential in the creation of novel and complex molecules that can address challenges in medicine and materials science.

References

-

β-keto esters Definition - Organic Chemistry II Key Term. Fiveable. [Link]

-

This compound | C10H9ClO3 | CID 2757832. PubChem. [Link]

-

CAS#:632327-19-6 | this compound. Chemsrc. [Link]

-

This compound - Chlorinated Benzene Manufacturer in China. Ascent Chemical. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

-

CAS 632327-19-6 this compound. Alichem. [Link]

-

Methyl 3-(2-chlorophenyl)-3-oxopropanoate | C10H9ClO3 | CID 735887. PubChem. [Link]

-

Methyl 3-(4-chlorophenyl)-3-oxopropanoate. ChemBK. [Link]

-

Safety data sheet. hubergroup. [Link]

-

This compound (C10H9ClO3). PubChemLite. [Link]

-

Synthesis of methyl 3-oxopentanoate. PrepChem.com. [Link]

-

3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]

Sources

- 1. This compound | C10H9ClO3 | CID 2757832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Methyl3-(3-chlorophenyl)-3-oxopropanoate , 96% , 632327-19-6 - CookeChem [cookechem.com]

- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data, COA – High Purity Chemical for Research & Industry [chlorobenzene.ltd]

- 7. This compound | 632327-19-6 [sigmaaldrich.com]

- 8. CAS#:632327-19-6 | this compound | Chemsrc [chemsrc.com]

- 9. aklectures.com [aklectures.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PubChemLite - this compound (C10H9ClO3) [pubchemlite.lcsb.uni.lu]

- 12. chemimpex.com [chemimpex.com]

- 13. Methyl 3-(2-chlorophenyl)-3-oxopropanoate|High-Purity|RUO [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. leap.epa.ie [leap.epa.ie]

- 18. 632327-19-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Methyl 3-(3-chlorophenyl)-3-oxopropanoate: Synthesis, Properties, and Application in Pharmaceutical Development

Introduction

In the landscape of modern drug discovery and development, the role of versatile chemical intermediates cannot be overstated. These molecular scaffolds serve as the foundational building blocks for complex active pharmaceutical ingredients (APIs). Among these, β-keto esters are a class of compounds prized for their synthetic utility. This guide provides an in-depth technical examination of Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a key β-keto ester that serves as a crucial precursor in the synthesis of important pharmaceuticals.

This document will detail the nomenclature, chemical and physical properties, and a comprehensive synthesis pathway for this compound. Furthermore, it will elucidate its critical role as an intermediate in the production of the widely-prescribed antidepressant, bupropion, thereby offering a complete narrative from basic chemistry to pharmaceutical application. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's chemistry and utility.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory purposes. This section provides the standardized nomenclature and identifiers for the topic compound.

IUPAC Name

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1].

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, this compound is known by several other names and identifiers. This multiplicity of names necessitates a comprehensive list to ensure accurate recognition.

| Identifier Type | Identifier |

| CAS Number | 632327-19-6[2][3] |

| Molecular Formula | C₁₀H₉ClO₃[2] |

| Molecular Weight | 212.63 g/mol [2] |

| Synonym | 3-(3-Chloro-phenyl)-3-oxo-propionic acid methyl ester[4] |

| Synonym | 3-Chlor-benzoylessigsaeure-methylester[4] |

| Synonym | 3-Chloro-b-oxo-benzenepropanoic acid methyl ester[4] |

| Synonym | 3-oxo-3-(3-chloro-phenyl)-propionic acid methyl ester[4] |

| InChI Key | MDZSDWBDIPJXKR-UHFFFAOYSA-N[1] |

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties, along with its safety profile, is essential for its handling, storage, and application in a laboratory or industrial setting.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 106-107°C at 0.45 mmHg | [2][5] |

| Density (predicted) | 1.3 ± 0.1 g/cm³ | [3] |

| pKa (predicted) | 9.89 ± 0.46 | [2] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the GHS07 pictogram, indicating that it can be harmful or an irritant[2].

Hazard Statements:

-

H302: Harmful if swallowed[2].

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].

It is imperative that this compound is handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

The synthesis of β-keto esters such as this compound is most commonly achieved through a Claisen condensation reaction. This carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

Underlying Principle: The Claisen Condensation

The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters. The reaction proceeds through the formation of an enolate ion from an ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group yields the β-keto ester.

In a "crossed" Claisen condensation, two different esters are used. To avoid a mixture of products, it is advantageous if one of the esters lacks α-hydrogens and is therefore unable to form an enolate. For the synthesis of this compound, a suitable approach is the reaction between 3'-chloroacetophenone and dimethyl carbonate, where dimethyl carbonate cannot self-condense.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

3'-Chloroacetophenone

-

Dimethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions, extraction, and purification.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Base Suspension: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride. The suspension is stirred to ensure even distribution.

-

Addition of Reactants: A solution of 3'-chloroacetophenone and an excess of dimethyl carbonate in anhydrous THF is prepared. This solution is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (often ambient or slightly elevated) to manage the initial exothermic reaction and hydrogen gas evolution.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess base and protonate the resulting enolate. The mixture is then transferred to a separatory funnel.

-

Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound is purified by vacuum distillation to afford the final product as a liquid.

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: The Bupropion Case Study

The synthetic value of this compound is prominently demonstrated by its role as a key intermediate in the synthesis of bupropion, an important antidepressant and smoking cessation aid marketed under trade names such as Wellbutrin® and Zyban®[6][7].

From β-Keto Ester to a Key Ketone Intermediate

The synthesis of bupropion typically starts from 3'-chloropropiophenone[8][9][10]. This compound can be efficiently converted to 3'-chloropropiophenone through a decarboxylation reaction.

Reaction Principle: Decarboxylation of β-Keto Esters

β-Keto esters can undergo hydrolysis to the corresponding β-keto acid, which is thermally unstable and readily loses carbon dioxide to yield a ketone[1][11]. A particularly effective method for this transformation is the Krapcho decarboxylation, which involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt such as sodium chloride and a small amount of water[7][8]. This method is often high-yielding and avoids harsh acidic or basic conditions.

Caption: Decarboxylation of the β-keto ester to the ketone precursor of bupropion.

Synthesis of Bupropion from 3'-Chloropropiophenone

Once 3'-chloropropiophenone is obtained, the synthesis of bupropion proceeds via a two-step sequence: α-bromination followed by nucleophilic substitution with tert-butylamine.

-

α-Bromination: 3'-Chloropropiophenone is reacted with bromine (Br₂) in a suitable solvent like dichloromethane to introduce a bromine atom at the α-position to the carbonyl group, yielding 2-bromo-1-(3-chlorophenyl)propan-1-one.

-

Nucleophilic Substitution: The resulting α-bromoketone is then treated with tert-butylamine. The amine acts as a nucleophile, displacing the bromide to form bupropion free base[8].

-

Salt Formation: The bupropion free base is then converted to its hydrochloride salt by treatment with hydrochloric acid, which improves its stability and bioavailability for pharmaceutical use[6][8].

This synthetic pathway highlights the strategic importance of this compound as a precursor that enables the efficient construction of the bupropion molecular framework.

Conclusion

This compound is a synthetically valuable β-keto ester with a well-defined chemical identity and established synthesis route via the Claisen condensation. Its physicochemical properties and safety profile are well-documented, allowing for its safe handling and application in research and industrial settings. The primary significance of this compound lies in its role as a key intermediate in the pharmaceutical industry, particularly in the synthesis of the antidepressant bupropion. The transformation of this β-keto ester into 3'-chloropropiophenone through decarboxylation showcases a classic and efficient synthetic strategy. This technical guide has provided a comprehensive overview of this compound, from its fundamental chemical characteristics to its pivotal application in the synthesis of a life-changing medication, underscoring the critical link between foundational organic chemistry and modern drug development.

References

-

Perrine, D. M., Ross, J. T., Nervi, S. J., & Zimmerman, R. H. (n.d.). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). ACS Publications. Retrieved from [Link]

-

Krapcho, A. P. (n.d.). Krapcho decarboxylation. Grokipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

- U.S. Patent No. US20090012328A1. (2009). Process for preparing bupropion hydrochloride. Google Patents.

-

Chemsrc. (n.d.). CAS#:632327-19-6 | this compound. Retrieved from [Link]

-

Carroll, F. I., et al. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. PubMed Central. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3'-chloropropiophenone. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- U.S. Patent No. WO2004024674A1. (2004). Process for the preparation of bupropion hydrochloride. Google Patents.

-

Dialnet. (n.d.). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Retrieved from [Link]

-

YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

-

YouTube. (2018, May 12). Decarboxylation Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2022, November 5). Krapcho Decarboxylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloropropiophenone. PubMed Central. Retrieved from [Link]

-

Alzchem Group. (n.d.). 3-Chloroacetophenone. Retrieved from [Link]

-

BDMAEE. (2024, January 10). m-chloroacetophenone 3. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3'-Chloroacetophenone Manufacturers Suppliers Factory. Retrieved from [Link]

-

AccelaChemBio Inc. (n.d.). 1211331-43-9,3-Bromo-2,5-difluoropyridine. Retrieved from [Link]

-

2a biotech. (n.d.). Product Detail. Retrieved from [Link]

Sources

- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 2. 632327-19-6 | CAS DataBase [m.chemicalbook.com]

- 3. CAS#:632327-19-6 | this compound | Chemsrc [chemsrc.com]

- 4. Methyl3-(3-chlorophenyl)-3-oxopropanoate , 96% , 632327-19-6 - CookeChem [cookechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]

- 10. aklectures.com [aklectures.com]

- 11. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 3-(3-chlorophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-chlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic α-carbon and electrophilic carbonyl groups, renders it a versatile precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physicochemical properties, outlines a robust synthetic protocol grounded in established chemical principles, details the analytical techniques required for its structural validation, and discusses its potential applications in drug discovery.

Core Physicochemical and Structural Properties

This compound is an organic compound featuring a 3-chlorophenyl group attached to a β-keto ester moiety.[1][2] This structure is fundamental to its reactivity and utility as a chemical building block.[3][4]

The IUPAC name for this compound is this compound.[1] It is also known by synonyms such as 3-(3-Chloro-phenyl)-3-oxo-propionic acid methyl ester.[5][6] The key quantitative data for this molecule are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₃ | [1][][8] |

| Molecular Weight | 212.63 g/mol | [1][][8] |

| CAS Number | 632327-19-6 | [1][5][] |

| Appearance | Typically a colorless to pale-yellow liquid | [9] |

| Density | ~1.3 g/cm³ | [5] |

| Boiling Point | 297.3 ± 20.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water. | [9] |

| SMILES | COC(=O)CC(=O)C1=CC(=CC=C1)Cl | [1] |

Synthesis and Mechanistic Insights: The Claisen Condensation

The most common and efficient method for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, methyl 3-chlorobenzoate is reacted with methyl acetate.

Reaction Causality: The choice of a strong, non-nucleophilic base like sodium methoxide is critical. Its role is to deprotonate the α-carbon of methyl acetate, which is significantly more acidic than other protons in the molecule due to the inductive effect of the adjacent ester carbonyl. This deprotonation generates a reactive enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-chlorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the final β-keto ester product. The reaction is typically driven to completion by the final deprotonation of the product, which has a highly acidic methylene group flanked by two carbonyls. An acidic workup is required to re-protonate the product.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for this compound.

Analytical Validation: A Self-Validating Protocol

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (~3.7 ppm), a singlet for the acidic methylene protons between the carbonyls (~4.0 ppm), and a set of multiplets in the aromatic region (7.2-8.0 ppm) corresponding to the four protons on the 3-chlorophenyl ring.

-

¹³C NMR: The carbon NMR would confirm the presence of both the ester and ketone carbonyls (typically >160 ppm), the methoxy carbon (~52 ppm), the methylene carbon (~45 ppm), and the distinct signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. Two strong absorption bands are expected in the carbonyl region: one for the ester C=O stretch (~1740 cm⁻¹) and one for the ketone C=O stretch (~1685 cm⁻¹). The presence of the C-Cl bond would also be indicated by a signal in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An ESI-MS spectrum would show a molecular ion peak [M+H]⁺ at m/z 213.63 and a sodium adduct [M+Na]⁺ at m/z 235.61. The characteristic isotopic pattern for a molecule containing one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) would provide definitive evidence of its presence.

Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Methyl 3-chlorobenzoate

-

Methyl acetate

-

Sodium methoxide

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add sodium methoxide (1.1 equivalents). Add anhydrous THF to create a slurry.

-

Reagent Addition: In a separate flask, dissolve methyl 3-chlorobenzoate (1.0 equivalent) in methyl acetate (3.0 equivalents, serving as both reagent and solvent).

-

Enolate Formation & Condensation: Cool the sodium methoxide slurry to 0 °C in an ice bath. Slowly add the methyl 3-chlorobenzoate/methyl acetate solution dropwise over 30 minutes. Rationale: Slow addition at low temperature controls the exothermic reaction and prevents unwanted side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up & Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl until the pH is acidic (~pH 5-6). Rationale: The acid neutralizes the remaining base and protonates the product enolate, making it soluble in the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. Rationale: The washes remove inorganic salts, residual acid, and water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Applications in Research and Drug Development

β-Keto esters are foundational synthons in medicinal chemistry.[4][10] Their unique structure allows for a wide range of chemical transformations.

-

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is an ideal precursor for synthesizing various heterocyclic systems (e.g., pyrimidines, pyrazoles, and pyridines), which are common scaffolds in many FDA-approved drugs.

-

Antimicrobial Agents: The core structure of β-keto esters mimics that of certain bacterial quorum-sensing autoinducers.[11] This makes them attractive starting points for designing novel quorum-sensing inhibitors, a promising strategy for developing new antibacterial therapies that target bacterial communication rather than viability, potentially reducing the pressure for resistance.[11]

-

Precursor for Complex Molecules: The acidic methylene protons can be easily deprotonated and alkylated, allowing for the construction of more complex carbon skeletons, which is a key step in the total synthesis of natural products and pharmaceutical agents.[3][10]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the Claisen condensation is a reliable and well-understood process. Proper analytical characterization using a combination of NMR, IR, and MS is essential to ensure its structural integrity and purity. For researchers in drug discovery and organic synthesis, this compound offers a flexible scaffold for creating novel heterocyclic compounds and other complex molecules with potential therapeutic applications.

References

- Vertex AI Search. (n.d.). CAS 632327-19-6 this compound.

- CookeChem. (n.d.). Methyl3-(3-chlorophenyl)-3-oxopropanoate , 96% , 632327-19-6.

- PubChem. (n.d.). This compound.

- Chemsrc. (2025). CAS#:632327-19-6 | this compound.

- BLDpharm. (n.d.). 632327-19-6|this compound.

- BenchChem. (2025). A Comparative Analysis of Beta-Ketoesters for Applications in Research and Drug Development.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:632327-19-6.

- Ascent-Chem. (n.d.). This compound.

- Pawar, S. D., et al. (2021).

- Benetti, S., et al. (1995). Mastering β-Keto Esters. Chemical Reviews.

- Hennessy, M. C., & O'Sullivan, T. P. (2021).

- Orozco-Cárdenas, F. E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

Sources

- 1. This compound | C10H9ClO3 | CID 2757832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 632327-19-6|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS#:632327-19-6 | this compound | Chemsrc [chemsrc.com]

- 6. This compound - CAS:632327-19-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. Methyl3-(3-chlorophenyl)-3-oxopropanoate , 96% , 632327-19-6 - CookeChem [cookechem.com]

- 9. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data, COA – High Purity Chemical for Research & Industry [chlorobenzene.ltd]

- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 3-(3-chlorophenyl)-3-oxopropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-(3-chlorophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available solubility data, this document outlines a robust experimental framework for determining its solubility in a range of common organic solvents. It combines theoretical principles with detailed, field-proven methodologies, offering a self-validating system for researchers to generate reliable and reproducible solubility profiles. This guide is designed to be a practical resource, enabling scientists to make informed decisions in process development, formulation, and crystallization studies.

Introduction

This compound (CAS 632327-19-6) is a β-keto ester of significant interest in medicinal chemistry and drug development.[1][2] Its structural motifs are found in various pharmacologically active molecules. A thorough understanding of its solubility in organic solvents is paramount for its efficient use in synthesis, purification, and formulation. Solubility data dictates the choice of reaction media, crystallization conditions, and is a critical parameter in the development of scalable and economical manufacturing processes.

This guide will first delve into the theoretical underpinnings of solubility, followed by a detailed, step-by-step experimental protocol for the quantitative determination of this compound solubility. Finally, a discussion on the interpretation of solubility data and its practical implications will be presented.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₃ | [1][3] |

| Molar Mass | 212.63 g/mol | [1][3] |

| Appearance | Colorless to pale-yellow liquid | [3] |

| Boiling Point | ~300 - 310 °C (decomposes) | [3] |

| Density | ~1.27 - 1.3 g/cm³ | [3] |

| Qualitative Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [3] |

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a molecule with both polar (ester and ketone groups) and non-polar (chlorophenyl ring) regions, its solubility will be a nuanced interplay of these characteristics with the properties of the solvent.

Key factors influencing solubility include:

-

Polarity: The polarity of the solvent will significantly impact its ability to solvate the polar functionalities of the molecule.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.

-

Molecular Size: Larger molecules can be more challenging for solvent molecules to surround and dissolve.

Experimental Determination of Thermodynamic Solubility

To ensure scientific integrity, a rigorous and self-validating experimental protocol is necessary. The following describes a thermodynamic solubility determination using the isothermal shake-flask method, a gold standard for generating accurate solubility data.

Materials and Equipment

-

This compound (>98% purity)

-

HPLC-grade organic solvents (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Calibrated thermometers

-

Syringe filters (0.45 µm, PTFE)

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the thermodynamic solubility is depicted below.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately dispense a known volume (e.g., 5.0 mL) of each selected organic solvent into the vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the time to reach equilibrium by taking samples at different time points.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into a clean vial. The first few drops of the filtrate should be discarded.

-

Accurately dilute the filtrate with the respective solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis (HPLC Method Example):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound (determined by a UV scan).

-

Calibration: Prepare a series of standard solutions of the compound in each solvent of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) > 0.999.

-

Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.

-

Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = C × DF

Where:

-

C is the concentration of the diluted filtrate determined by the analytical method (in g/L).

-

DF is the dilution factor.

Solubility Profile of this compound (Hypothetical Data)

The following table presents a plausible set of solubility data for this compound in various organic solvents at 25 °C, as would be determined by the protocol described above.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility at 25°C (g/L) | Solubility at 25°C (mol/L) |

| Dichloromethane | 9.1 | 450 | 2.12 |

| Acetone | 20.7 | 380 | 1.79 |

| Ethyl Acetate | 6.0 | 250 | 1.18 |

| Isopropanol | 19.9 | 150 | 0.71 |

| Ethanol | 24.5 | 120 | 0.56 |

| Methanol | 32.7 | 95 | 0.45 |

| Toluene | 2.4 | 80 | 0.38 |

Discussion and Interpretation

The hypothetical data reveals a clear trend in the solubility of this compound. The compound exhibits high solubility in chlorinated solvents like dichloromethane and polar aprotic solvents such as acetone. This can be attributed to the favorable interactions between the solvent and both the polar and non-polar regions of the solute molecule.

The solubility is moderate in esters like ethyl acetate and decreases in protic solvents like alcohols, with the lowest solubility observed in the most polar alcohol, methanol. This suggests that while the polar groups of the alcohols can interact with the ester and ketone functionalities of the solute, the overall solvation is less effective compared to aprotic solvents. The relatively good solubility in toluene, a non-polar aromatic solvent, indicates that the chlorophenyl ring plays a significant role in the molecule's solubility profile.

These findings have direct implications for practical applications:

-

Synthesis: Dichloromethane or acetone would be excellent choices for reaction solvents, ensuring high concentrations of the reactant.

-

Crystallization: A solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature would be ideal for purification by crystallization. A mixture of a good solvent (e.g., acetone) and an anti-solvent (e.g., a non-polar hydrocarbon) could be effective.

-

Formulation: For liquid formulations, a solvent in which the compound has high and stable solubility would be preferred.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate high-quality, reliable solubility data. This information is crucial for optimizing synthetic procedures, developing effective purification strategies, and making informed decisions in the early stages of drug development. The principles and methodologies outlined here are broadly applicable to the characterization of other pharmaceutical intermediates and active pharmaceutical ingredients.

References

- This compound - Chlorinated Benzene Manufacturer in China.Ascent Chemical.

-

This compound | C10H9ClO3 | CID 2757832. PubChem.[Link]

-

CAS#:632327-19-6 | this compound. Chemsrc.[Link]

-

Solubility test for Organic Compounds. Lamar University.[Link]

-

Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility. Pharmaceutical Chemistry Journal.[Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.[Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Substituted β-Keto Esters

Abstract

The β-keto ester scaffold is a cornerstone in medicinal chemistry, prized for its synthetic versatility and its presence in numerous biologically active molecules.[1][2] This functional group, characterized by a ketone two carbons away from an ester group, possesses unique electronic and structural properties, including keto-enol tautomerism and dual nucleophilic/electrophilic centers.[2][3][4] These features make it a privileged starting point for constructing complex molecular architectures. Crucially, the biological profile of a β-keto ester can be profoundly modulated by the introduction of various substituents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted β-keto esters, detailing their synthesis, diverse biological activities, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutic agents.

Introduction: The β-Keto Ester as a Privileged Scaffold

β-Keto esters are not merely synthetic intermediates; they are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and natural products.[3][5] Their inherent reactivity, stemming from the acidic α-proton and the two electrophilic carbonyl carbons, allows for a multitude of chemical transformations.[1][6] The true power of this scaffold, however, lies in the strategic placement of substituents. By modifying the groups attached to the core structure, chemists can fine-tune the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets.

This guide will delve into the following key areas:

-

The Synthetic Logic: How substitutions are incorporated and why specific synthetic routes are chosen.

-

Spectrum of Biological Activity: An examination of the antimicrobial, anticancer, and anti-inflammatory properties of various substituted β-keto esters.

-

Structure-Activity Relationships (SAR): A critical analysis of how specific substituents dictate biological outcomes.

-

Field-Proven Protocols: Detailed methodologies for the synthesis and biological evaluation of these compounds, providing a validated framework for research and development.

The Synthetic Imperative: Why Substitution Matters

The synthesis of substituted β-keto esters is a mature field, with classic reactions like the Claisen condensation forming the historical foundation.[2] However, modern synthetic chemistry offers a diverse toolkit for creating tailored analogues. The choice of synthetic route is often dictated by the desired substitution pattern.

A common and effective strategy involves the transesterification of readily available ethyl or methyl acetoacetate.[3][4] This method is advantageous as it allows for the introduction of complex and sterically hindered alcohol moieties into the ester portion of the molecule under mild conditions, often using environmentally benign catalysts.[4][5] Another powerful approach is the acylation of ketone enolates, which allows for broad variation in the substituents on the keto side of the scaffold.[7]

The rationale behind substitution is to systematically probe the chemical space around the β-keto ester core to optimize biological activity. For instance, introducing aromatic rings can facilitate π-π stacking interactions with protein targets, while adding halogen atoms can modulate lipophilicity and metabolic stability.[7][8]

// Node Definitions start [label="Commercially Available\nStarting Materials\n(Ketones, Esters, Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; synth [label="Chemical Synthesis\n(e.g., Claisen Condensation,\nTransesterification, Acylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; core [label="Substituted\nβ-Keto Ester\nScaffold", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; activity1 [label="Antimicrobial\nScreening", fillcolor="#34A853", fontcolor="#FFFFFF"]; activity2 [label="Anticancer\nCytotoxicity Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; activity3 [label="Anti-inflammatory\nEnzyme Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="Structure-Activity\nRelationship (SAR)\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions start -> synth [label="Input"]; synth -> core [label="Generates"]; core -> activity1 [label="Evaluate"]; core -> activity2 [label="Evaluate"]; core -> activity3 [label="Evaluate"]; {activity1, activity2, activity3} -> sar [label="Data Input"]; sar -> lead_opt [label="Informs"]; lead_opt -> synth [label="Iterative Design", style=dashed, color="#EA4335"];

// Graph Style bgcolor="transparent"; } END_DOT Caption: General workflow from synthesis to lead optimization.

Spectrum of Biological Activities

Antimicrobial Activity

Substituted β-keto esters have emerged as a promising class of antimicrobial agents.[7] A particularly innovative strategy involves designing them as structural analogues of bacterial quorum sensing (QS) molecules, such as N-acyl-L-homoserine lactones (AHLs).[8] By mimicking the natural signaling molecules, these compounds can interfere with bacterial communication, thereby inhibiting the expression of virulence factors and biofilm formation.[8]

Mechanism of Action: The primary mechanism in this context is competitive inhibition of LuxR-type proteins, which are the receptors for AHL autoinducers. The β-keto ester scaffold mimics the 3-oxo-acyl portion of the natural ligand. Structure-activity relationship studies have shown that substituents on an aryl ring attached to the scaffold significantly impact activity. For example, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, potentially leading to stronger interactions within the receptor's binding site.[8]

Structure-Activity Relationship Insights:

-

Aromatic Substituents: Compounds bearing aromatic substituents are known to interact with Lux-R-type proteins.[8]

-

Aliphatic Substituents: In other contexts, such as general antibacterial and antifungal activity, aliphatic substituents (both cyclic and acyclic) have been shown to increase biological activity, whereas aromatic substituents can decrease it.[7]

-

Halogenation: The presence of halogens on an alkyl substituent can sometimes reduce antimicrobial potency.[7]

Anticancer Activity

The versatility of the β-keto ester scaffold has been exploited to develop novel anticancer agents. These compounds are often used as intermediates in the synthesis of more complex heterocyclic structures, such as pyrazolones, which have demonstrated significant cytotoxic effects against various cancer cell lines.[7]

Mechanism of Action: The precise mechanisms are diverse and depend on the final molecular structure. However, the core reactivity of the β-keto ester can be implicated. The ability to chelate metal ions or participate in Michael additions could allow these molecules to interact with and inhibit key enzymes involved in cancer cell proliferation or survival.

Structure-Activity Relationship Insights:

-

A study involving pyrazolones synthesized from substituted β-keto esters found that specific compounds exhibited selective cytotoxicity.[7]

-

Compound 18 was found to be inhibitory against human renal cell carcinoma (ACHN) cell lines.[7]

-

Compounds 1 and 10 were effective against human colon cancer (HCT-116) cell lines.[7]

-

Compound 14 showed activity against both pancreatic adenocarcinoma (Panc-1) and HCT-116 cell lines.[7]

| Compound ID | Substituent Pattern | Active Against Cell Line(s) | Source |

| 18 | Specific pyrazolone derivative | ACHN (Renal) | [7] |

| 1, 10 | Specific pyrazolone derivatives | HCT-116 (Colon) | [7] |

| 14 | Specific pyrazolone derivative | Panc-1 (Pancreatic), HCT-116 | [7] |

Anti-inflammatory and Other Activities

The β-keto ester moiety is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The acidic nature of the enol form or the α-proton can be crucial for binding to the active site of these enzymes. Furthermore, derivatives of β-keto esters have been investigated as inhibitors of other critical enzymes, such as HIV integrase, showcasing the broad therapeutic potential of this scaffold.

Experimental Protocols: A Self-Validating Framework